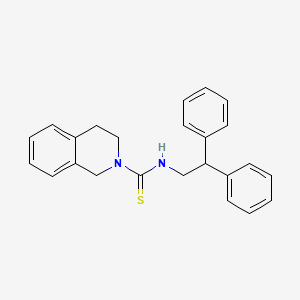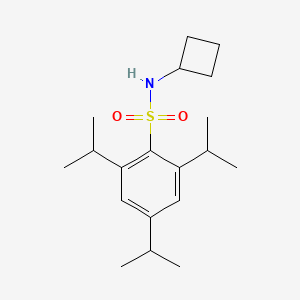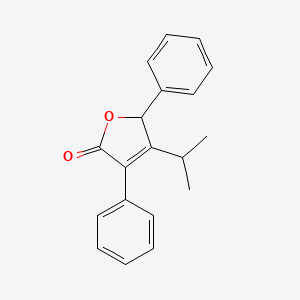![molecular formula C17H38SSi5 B14214407 2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane CAS No. 832083-97-3](/img/structure/B14214407.png)
2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is an organosilicon compound that features a unique structure combining silicon, sulfur, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of trimethylsilyl chloride with hexamethyldisilane in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the trimethylsilyl group is introduced to the hexamethyldisilane backbone. The presence of a phenyl group is achieved through the use of phenylmagnesium bromide in a Grignard reaction, which attaches the phenyl group to the silicon atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as distillation and chromatography can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of silanes with reduced oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Halides (e.g., bromine, chlorine), alkoxides (e.g., methoxide, ethoxide), polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced silanes.
Substitution: Halosilanes, alkoxysilanes.
科学研究应用
2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Materials Science: Employed in the development of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive silicon-containing compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials for electronics and coatings.
作用机制
The mechanism of action of 2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and sulfur atoms. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include the formation of silicon-carbon and silicon-oxygen bonds, which are crucial for its reactivity and applications.
相似化合物的比较
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound used as a radical reducing agent and in hydrosilylation reactions.
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: An ortho-benzyne precursor used in aryne chemistry.
Uniqueness
2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to the presence of both phenyl and sulfanyl groups, which impart distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
832083-97-3 |
|---|---|
分子式 |
C17H38SSi5 |
分子量 |
415.0 g/mol |
IUPAC 名称 |
dimethyl-phenyl-tris(trimethylsilyl)silylsulfanylsilane |
InChI |
InChI=1S/C17H38SSi5/c1-19(2,3)23(20(4,5)6,21(7,8)9)18-22(10,11)17-15-13-12-14-16-17/h12-16H,1-11H3 |
InChI 键 |
RQMFFAPTODCXKX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)S[Si](C)(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)

![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)


